methyl 3-[(5-fluoro-2-methylphenyl)sulfamoyl]thiophene-2-carboxylate
Description
Methyl 3-[(5-fluoro-2-methylphenyl)sulfamoyl]thiophene-2-carboxylate is a sulfamoyl-substituted thiophene carboxylate derivative with notable pharmacological relevance as a peroxisome proliferator-activated receptor beta/delta (PPARβ/δ) antagonist. Structurally, it features a thiophene-2-carboxylate backbone substituted at the 3-position with a sulfamoyl group linked to a 5-fluoro-2-methylphenyl moiety. This compound is synthesized via coupling reactions involving sulfamoyl chloride intermediates and aromatic amines, as described in protocols for related PPARβ/δ antagonists . Its primary application lies in research targeting metabolic and inflammatory pathways regulated by PPARβ/δ, particularly in studies involving retinal vascular disease and melanoma metastasis .
Properties
IUPAC Name |
methyl 3-[(5-fluoro-2-methylphenyl)sulfamoyl]thiophene-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12FNO4S2/c1-8-3-4-9(14)7-10(8)15-21(17,18)11-5-6-20-12(11)13(16)19-2/h3-7,15H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RDYOKULNVIPFGR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)F)NS(=O)(=O)C2=C(SC=C2)C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12FNO4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Similar compounds are often used in suzuki–miyaura cross-coupling reactions, a widely-applied transition metal catalysed carbon–carbon bond forming reaction.
Mode of Action
The compound’s mode of action is likely related to its role in Suzuki–Miyaura cross-coupling reactions. In these reactions, oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond. Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium.
Biochemical Pathways
The compound likely participates in the Suzuki–Miyaura cross-coupling reaction pathway. This pathway involves the formation of carbon–carbon bonds, which is a fundamental process in organic synthesis. The downstream effects of this pathway can lead to the synthesis of a wide variety of organic compounds.
Result of Action
The result of the compound’s action is likely the formation of new carbon–carbon bonds via the Suzuki–Miyaura cross-coupling reaction. This can lead to the synthesis of a wide variety of organic compounds.
Action Environment
The action of “methyl 3-[(5-fluoro-2-methylphenyl)sulfamoyl]thiophene-2-carboxylate” is likely influenced by various environmental factors. For instance, the Suzuki–Miyaura cross-coupling reaction is known to be exceptionally mild and functional group tolerant. Additionally, the stability of the compound may be influenced by air and moisture.
Biological Activity
Methyl 3-[(5-fluoro-2-methylphenyl)sulfamoyl]thiophene-2-carboxylate is a compound that has garnered attention due to its potential biological activities. This article explores its synthesis, biological mechanisms, and relevant case studies, providing a comprehensive overview of its biological activity.
Chemical Structure and Properties
The compound has the molecular formula and features a thiophene ring, a sulfamoyl group, and a fluorinated phenyl substituent. These structural components contribute to its reactivity and interaction with biological targets.
The biological activity of this compound primarily involves:
- Enzyme Inhibition : The sulfamoyl group can interact with active sites of enzymes through hydrogen bonding, potentially inhibiting their function.
- Receptor Interaction : The thiophene ring may enhance binding to hydrophobic pockets in receptors, leading to altered signaling pathways.
Antitumor Activity
Recent studies have indicated that compounds similar to this compound exhibit significant antitumor properties. For instance, derivatives containing similar functional groups have shown promising results in inhibiting tumor growth in various cancer models.
| Compound | Target | IC50 (nM) | Reference |
|---|---|---|---|
| CFI-400945 | PLK4 | <10 | |
| Compound 82a | Pim Kinases | 0.4 - 1.1 | |
| Compound 105 | FGFR1-4 | 0.9 - 6.1 |
Antimicrobial Activity
The sulfamoyl group is known for its antimicrobial properties, which may extend to this compound. Compounds with similar structures have displayed activity against various bacterial strains.
Case Studies
- In Vivo Studies : In a study involving xenograft models, compounds related to this compound demonstrated substantial tumor growth inhibition at doses as low as 10 mg/kg/day.
- Molecular Docking Studies : Computational studies have shown that this compound binds effectively to targets such as FGFR1 and PLK4, suggesting a mechanism for its antiproliferative effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Pharmacological Targets
The compound belongs to a broader class of sulfamoyl-substituted thiophene carboxylates, which exhibit structural variations in the aryl sulfamoyl group and substituents on the thiophene ring. Key analogues include:
Methyl 3-[(4-anilino-2-methoxyphenyl)sulfamoyl]thiophene-2-carboxylate (GSK0660) Structure: Substituted with a 4-anilino-2-methoxyphenyl sulfamoyl group. Target: Potent PPARβ/δ antagonist with higher selectivity for PPARδ over PPARα/γ . Applications: Used in studies of lipid metabolism, inflammation, and cancer .
Methyl 3-(N-(4-(hexylamino)-2-methoxyphenyl)sulfamoyl)thiophene-2-carboxylate (ST247) Structure: Features a hexylamino substituent on the phenyl ring. Target: PPARδ-selective antagonist with improved pharmacokinetic properties compared to GSK0660 . Applications: Preclinical research on metabolic syndrome and insulin resistance .
Methyl 3-[(methoxycarbonylmethyl)sulfamoyl]thiophene-2-carboxylate (CAS 106820-63-7) Structure: Contains a methoxycarbonylmethyl-sulfamoyl group. Applications: Used in organic synthesis for nonsteroidal anti-inflammatory drug (NSAID) precursors .
Methyl 3-[(3-fluoro-4-methylphenyl)sulfamoyl]thiophene-2-carboxylate (CAS 439934-58-4) Structure: Differs in the position of fluorine (3-fluoro vs. 5-fluoro) on the phenyl ring.
Key Structural and Functional Differences
- Substituent Position and Bioactivity : The position of fluorine on the phenyl ring (e.g., 5-fluoro vs. 3-fluoro) impacts receptor binding affinity. For example, the 5-fluoro-2-methylphenyl group in the target compound may enhance PPARβ/δ antagonism compared to analogues with alternative substituents .
- Amino Group Modifications: Alkylamino (e.g., hexylamino in ST247) or anilino (e.g., GSK0660) groups on the phenyl ring influence solubility and selectivity. ST247’s hexylamino group improves metabolic stability relative to GSK0660’s anilino group .
- Functional Roles : While most analogues act as PPARβ/δ antagonists, some (e.g., CAS 106820-63-7) serve as intermediates for unrelated pharmaceuticals, highlighting the versatility of the thiophene-sulfamoyl scaffold .
Data Table: Comparative Analysis of Key Compounds
Preparation Methods
Synthesis of Thiophene-2-Carboxylate Sulfonyl Chloride
The precursor methyl 3-sulfonylchloridothiophene-2-carboxylate can be synthesized via chlorosulfonation of methyl thiophene-2-carboxylate. Chlorosulfonic acid (ClSO₃H) is typically used under controlled temperatures (0–5°C) to prevent over-sulfonation. For example, analogous compounds like methyl 3-[(3,5-dimethylphenyl)sulfamoyl]-4-fluoro-1-benzothiophene-2-carboxylate (VC5283532) are prepared by reacting benzothiophene sulfonyl chloride with substituted anilines.
Coupling with 5-Fluoro-2-Methylaniline
The sulfonyl chloride intermediate reacts with 5-fluoro-2-methylaniline in anhydrous dichloromethane (DCM) or tetrahydrofuran (THF) at room temperature. Triethylamine (TEA) is often added to scavenge HCl, facilitating the nucleophilic substitution. For instance, methyl 3-[(2-methoxy-5-methylphenyl)sulfamoyl]thiophene-2-carboxylate (G225-0017) was synthesized via this method, achieving a yield of 65–75% after purification by silica gel chromatography.
Key Reaction Parameters:
| Parameter | Value/Description | Source Reference |
|---|---|---|
| Solvent | Anhydrous DCM or THF | |
| Base | Triethylamine (2.5 eq) | |
| Temperature | 0°C → Room temperature | |
| Reaction Time | 4–6 hours | |
| Purification | Column chromatography (EtOAc/hexane) |
Alternative Route: Direct Sulfamoylation of Preformed Thiophene Esters
An alternative strategy involves introducing the sulfamoyl group earlier in the synthesis. This method starts with methyl 3-aminothiophene-2-carboxylate, which undergoes diazotization followed by sulfamoylation.
Diazotization and Sulfamoylation
The amine group in methyl 3-aminothiophene-2-carboxylate is diazotized using sodium nitrite (NaNO₂) and hydrochloric acid (HCl) at 0–5°C. The resulting diazonium salt is then treated with sulfur dioxide (SO₂) in the presence of copper(I) chloride (CuCl) to form the sulfonyl chloride in situ. Subsequent reaction with 5-fluoro-2-methylaniline yields the target compound.
Example from Analogous Synthesis:
Methyl 3-[(5-chloro-2-methoxyphenyl)sulfamoyl]thiophene-2-carboxylate (G225-0044) was synthesized via this route, achieving a 58% yield after recrystallization from ethanol.
Optimization of Esterification and Protecting Group Strategies
The methyl ester in the target compound can be introduced either early or late in the synthesis, depending on the stability of intermediates.
Early-Stage Esterification
Methanol and thionyl chloride (SOCl₂) are commonly used to esterify thiophene-2-carboxylic acid. For example, methyl 3-sulfamoylthiophene-2-carboxylate derivatives are prepared by refluxing the carboxylic acid with SOCl₂ in methanol. This method avoids side reactions during subsequent sulfonylation steps.
Late-Stage Esterification
If the ester group is sensitive to reaction conditions (e.g., strong acids/bases), it may be introduced after sulfamoylation. For instance, saponification of a tert-butyl ester (using NaOH/MeOH) followed by re-esterification with methyl iodide (CH₃I) and potassium carbonate (K₂CO₃) in DMF has been reported for similar compounds.
Critical Analysis of Reaction Conditions and Yields
Comparative data from analogous syntheses reveal the impact of substituents on reaction efficiency:
For the target compound (5-fluoro-2-methyl substituent), the electron-withdrawing fluorine and steric effects of the methyl group may moderately reduce yields compared to G225-0017. Optimizing stoichiometry (e.g., using 1.2 eq of aniline) and extending reaction times to 8 hours could improve outcomes.
Scalability and Industrial Considerations
Solvent Selection
Tetrahydrofuran (THF) is preferred over DCM for large-scale reactions due to easier removal via distillation. However, THF’s hygroscopic nature necessitates strict anhydrous conditions.
Q & A
Q. What are the optimal synthetic routes for methyl 3-[(5-fluoro-2-methylphenyl)sulfamoyl]thiophene-2-carboxylate, and how do reaction conditions influence yield?
- Methodological Answer : The compound is synthesized via sequential sulfamoylation and esterification. A common approach involves reacting thiophene-2-carboxylic acid derivatives with 5-fluoro-2-methylphenylsulfonyl chloride in the presence of a base (e.g., triethylamine) to form the sulfamoyl intermediate. Subsequent esterification with methanol and a catalyst (e.g., H₂SO₄) yields the final product. Reaction optimization requires precise control of temperature (typically 0–5°C for sulfamoylation) and solvent selection (e.g., dichloromethane for improved solubility). Yields are monitored via TLC and can reach 60–75% after purification by column chromatography .
Q. Which analytical techniques are critical for confirming the structure and purity of this compound?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and ¹⁹F) is essential for verifying the sulfamoyl and fluorophenyl groups. Mass spectrometry (MS) confirms the molecular ion peak (e.g., [M+H]⁺). High-Performance Liquid Chromatography (HPLC) with UV detection at 254 nm assesses purity (>95%). X-ray crystallography may resolve stereochemical ambiguities, though it requires high-quality single crystals .
Q. How does the fluorophenyl group influence the compound's electronic properties and reactivity?
- Methodological Answer : The 5-fluoro substituent enhances electron-withdrawing effects, stabilizing the sulfamoyl group and increasing electrophilicity at the thiophene ring. Computational studies (e.g., DFT calculations) can quantify this effect via Hammett constants (σₚ ≈ 0.78 for -F). Experimentally, reactivity is assessed through nucleophilic aromatic substitution (e.g., with amines or alcohols) under controlled conditions .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported bioactivity data for sulfamoyl-thiophene derivatives?
- Methodological Answer : Discrepancies often arise from variations in assay conditions (e.g., cell lines, incubation times). To address this:
- Standardize assays using validated protocols (e.g., NIH/NCBI guidelines).
- Perform dose-response curves (IC₅₀ values) across multiple replicates.
- Cross-validate results with orthogonal methods (e.g., SPR for binding affinity vs. cell viability assays).
Recent studies highlight the role of fluorophenyl groups in enhancing kinase inhibition, but results must be contextualized with pharmacokinetic parameters like logP and solubility .
Q. What strategies optimize the compound's stability under physiological conditions for in vivo studies?
- Methodological Answer : Stability is assessed via:
- pH-dependent degradation : Incubate the compound in buffers (pH 1–9) at 37°C and monitor degradation via HPLC.
- Thermal stability : Thermogravimetric analysis (TGA) identifies decomposition temperatures (>150°C typical for thiophene esters).
- Formulation : Encapsulation in liposomes or PEGylation improves serum stability. Data from analogous compounds suggest ester hydrolysis is a major degradation pathway, mitigated by steric hindrance from the methylphenyl group .
Q. What mechanistic hypotheses explain the compound's interaction with biological targets (e.g., enzymes or receptors)?
- Methodological Answer : Hypothesized mechanisms include:
- Sulfamoyl group as a hydrogen bond acceptor : Molecular docking (e.g., AutoDock Vina) predicts interactions with catalytic residues (e.g., Serine hydrolases).
- Fluorophenyl-enhanced binding : Fluorine’s electronegativity strengthens van der Waals interactions in hydrophobic pockets.
Experimental validation requires mutagenesis studies (e.g., alanine scanning) and kinetic assays (kₐₜₜ/Kₘ) to quantify inhibition .
Q. How do structural modifications (e.g., replacing fluorine with other halogens) affect activity and selectivity?
- Methodological Answer : A SAR (Structure-Activity Relationship) study involves synthesizing analogs (e.g., Cl, Br, or CF₃ substituents) and testing them in parallel assays. Key parameters:
- Electron-withdrawing capacity : Fluorine (σₚ = 0.78) vs. chlorine (σₚ = 0.94).
- Steric effects : Assessed via X-ray crystallography or molecular dynamics simulations.
- Lipophilicity : Measured via logP (e.g., ClogP ≈ 3.2 for -F vs. 3.8 for -Cl).
Fluorine analogs often show superior metabolic stability but reduced solubility compared to bulkier halogens .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
